molecular formula C28H26ClF3N6O5 B11090797 (3-Chlorophenyl)[4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazin-1-yl]methanone

(3-Chlorophenyl)[4-(4-nitro-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)piperazin-1-yl]methanone

Cat. No.: B11090797
M. Wt: 619.0 g/mol
InChI Key: UWLPJTWYLIAVPC-UHFFFAOYSA-N
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Description

(3-CHLOROPHENYL)[4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINO]METHANONE is a complex organic compound characterized by the presence of multiple functional groups, including nitro, trifluoromethyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-CHLOROPHENYL)[4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nitration: Introduction of nitro groups into the aromatic ring using nitrating agents such as nitric acid and sulfuric acid.

    Halogenation: Incorporation of chlorine atoms through reactions with halogenating agents like chlorine gas or thionyl chloride.

    Piperazine Formation: Formation of the piperazine ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-CHLOROPHENYL)[4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Replacement of functional groups with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of nitro groups typically yields amines, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

(3-CHLOROPHENYL)[4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINO]METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features and functional groups.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (3-CHLOROPHENYL)[4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINO]METHANONE involves interactions with molecular targets and pathways within biological systems. The compound’s functional groups, such as nitro and trifluoromethyl, can modulate its binding affinity to specific receptors or enzymes, leading to various biological effects. For instance, the nitro groups may undergo bioreduction to form reactive intermediates that interact with cellular components, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    (3-CHLOROPHENYL)[4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINO]METHANONE: Characterized by the presence of nitro, trifluoromethyl, and piperazine moieties.

    (3-CHLOROPHENYL)[4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINO]METHANONE: Similar structure but with different substituents or functional groups.

Uniqueness

The uniqueness of (3-CHLOROPHENYL)[4-(4-NITRO-3-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}PHENYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, while the piperazine moiety contributes to its pharmacokinetic properties.

Properties

Molecular Formula

C28H26ClF3N6O5

Molecular Weight

619.0 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[4-nitro-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C28H26ClF3N6O5/c29-21-3-1-2-19(16-21)27(39)36-14-8-33(9-15-36)22-5-7-24(37(40)41)25(18-22)35-12-10-34(11-13-35)23-6-4-20(28(30,31)32)17-26(23)38(42)43/h1-7,16-18H,8-15H2

InChI Key

UWLPJTWYLIAVPC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])C(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

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